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Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

Cat. No.: B15575850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Cholesterol-poly(ethylene glycol)-maleimide (Cholesterol-PEG-MAL) in the

formulation of stealth liposomes for targeted drug delivery.

Introduction to Cholesterol-PEG-MAL Stealth
Liposomes
Stealth liposomes are advanced drug delivery vehicles designed to evade the mononuclear

phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream and

enhancing the probability of reaching the target tissue.[1] This "stealth" characteristic is

achieved by modifying the liposome surface with biocompatible polymers, most commonly

polyethylene glycol (PEG).[1]

Cholesterol-PEG-MAL is a key reagent in the development of targeted stealth liposomes,

offering a trifunctional role:

Cholesterol Anchor: The cholesterol moiety serves as a lipophilic anchor, ensuring stable

incorporation into the lipid bilayer of the liposome.[2][3] Its structural compatibility with

phospholipids enhances membrane stability and rigidity.[2][4]

PEG Spacer: The polyethylene glycol (PEG) chain provides the "stealth" feature. It forms a

hydrophilic layer on the liposome surface that sterically hinders the binding of opsonin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15575850?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17588260/
https://pubmed.ncbi.nlm.nih.gov/17588260/
https://www.pharmaexcipients.com/news/effect-liposome-cholesterol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9805735/
https://www.pharmaexcipients.com/news/effect-liposome-cholesterol/
https://pubmed.ncbi.nlm.nih.gov/36781759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proteins, which would otherwise mark the liposomes for clearance by the MPS.[1] The length

of the PEG chain can influence the circulation half-life of the liposomes.[1]

Maleimide Functional Group: The terminal maleimide group is a reactive handle for the

covalent conjugation of targeting ligands. It readily and specifically reacts with thiol

(sulfhydryl) groups present in molecules like antibodies, peptides, or aptamers, forming a

stable thioether bond.[5] This allows for the active targeting of liposomes to specific cells or

tissues.

Key Applications
The unique properties of Cholesterol-PEG-MAL make it a versatile tool for a range of

applications in drug delivery and nanomedicine:

Targeted Drug Delivery: The primary application is in the development of liposomes that can

specifically bind to and deliver therapeutic agents to diseased cells, such as cancer cells,

while minimizing off-target effects.

Prolonged Circulation of Therapeutics: By creating stealth liposomes, the circulation time of

encapsulated drugs can be significantly extended, improving their pharmacokinetic profile.[1]

Non-viral Gene Delivery: Cholesterol-PEG-MAL can be incorporated into liposomal

formulations for the delivery of genetic material, such as siRNA or plasmids.[6]

Experimental Protocols
Protocol 1: Preparation of Stealth Liposomes using
Thin-Film Hydration
This protocol describes the preparation of stealth liposomes incorporating Cholesterol-PEG-

MAL using the widely adopted thin-film hydration method followed by extrusion.

Materials:

Main structural lipid: e.g., Hydrogenated Soy Phosphatidylcholine (HSPC) or 1,2-distearoyl-

sn-glycero-3-phosphocholine (DSPC)

Cholesterol
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Cholesterol-PEG-MAL (e.g., MW 2000)

Drug to be encapsulated (e.g., Doxorubicin)

Organic solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)

Hydration buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or 250 mM Ammonium

Sulfate for active drug loading

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

In a round-bottom flask, dissolve the lipids (e.g., HSPC, Cholesterol, and Cholesterol-

PEG-MAL) in the chloroform/methanol solvent mixture. A typical molar ratio for stealth

liposomes could be HSPC:Cholesterol:Cholesterol-PEG-MAL at 55:40:5.

If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids

at this stage.

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature above the phase transition

temperature of the main lipid (e.g., 55-65°C for DSPC).[7]

Apply a vacuum to evaporate the organic solvent, which will result in the formation of a

thin, uniform lipid film on the inner wall of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Warm the hydration buffer to the same temperature as the water bath used for film

formation.
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Add the warm hydration buffer to the flask containing the lipid film.

Gently agitate the flask until the lipid film is fully suspended, forming multilamellar vesicles

(MLVs). This may take 30-60 minutes.

Extrusion (Size Reduction):

Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100

nm).

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

Transfer the MLV suspension to the extruder.

Extrude the liposome suspension through the membranes for a defined number of passes

(e.g., 10-21 times) to form small unilamellar vesicles (SUVs) with a uniform size

distribution.

Drug Loading (for hydrophilic drugs using active loading):

If using the ammonium sulfate gradient method for active loading (e.g., for doxorubicin),

the hydration buffer should be 250 mM ammonium sulfate.

After extrusion, remove the external ammonium sulfate by dialysis or size exclusion

chromatography against a buffer of choice (e.g., PBS pH 7.4).

Add the drug solution to the purified liposomes and incubate at a temperature above the

lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to

allow the drug to enter and be trapped in the liposomes.

Purification:

Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Post-Insertion of Cholesterol-PEG-MAL into
Pre-formed Liposomes
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The post-insertion technique is useful for incorporating Cholesterol-PEG-MAL into liposomes

that have already been formed and loaded with a drug. This can be advantageous for

optimizing the surface modification without altering the initial liposome characteristics.

Materials:

Pre-formed liposomes

Cholesterol-PEG-MAL

Buffer (e.g., PBS pH 7.4)

Procedure:

Prepare a micellar solution of Cholesterol-PEG-MAL in the desired buffer.

Add the Cholesterol-PEG-MAL micellar solution to the pre-formed liposome suspension. The

amount to be added will depend on the desired final molar percentage of Cholesterol-PEG-

MAL on the liposome surface.

Incubate the mixture at a temperature above the phase transition temperature of the

liposomal lipids (e.g., 60°C) for a specified duration (e.g., 1-2 hours) with gentle stirring.[8]

Cool the liposome suspension to room temperature.

Remove any unincorporated Cholesterol-PEG-MAL micelles by size exclusion

chromatography or dialysis.

Protocol 3: Conjugation of Thiolated Ligands to
Maleimide-Functionalized Liposomes
This protocol outlines the procedure for conjugating a thiol-containing targeting ligand (e.g., a

thiolated antibody or peptide) to the surface of Cholesterol-PEG-MAL-containing stealth

liposomes.

Materials:

Cholesterol-PEG-MAL functionalized liposomes in a thiol-free buffer (e.g., PBS pH 7.0-7.5)
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Thiolated targeting ligand

Reaction buffer: pH 7.0-7.5 (e.g., HEPES or PBS)

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

Ensure the buffer is degassed to minimize oxidation of the thiol groups.

Dissolve the thiolated ligand in the reaction buffer.

Add the thiolated ligand solution to the liposome suspension. A molar excess of the ligand to

the maleimide groups on the liposomes is often used to drive the reaction to completion.

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with

gentle stirring, protected from light.

To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine.

Remove the unconjugated ligand and quenching reagent by size exclusion chromatography

or dialysis.

Characterization of Cholesterol-PEG-MAL
Liposomes
Thorough characterization is essential to ensure the quality and desired properties of the

formulated liposomes.
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Parameter Method Typical Expected Results

Size and Polydispersity Index

(PDI)

Dynamic Light Scattering

(DLS)
Size: 80-150 nm; PDI: < 0.2

Zeta Potential Laser Doppler Velocimetry
Near-neutral surface charge

(e.g., -5 to +5 mV)

Encapsulation Efficiency

(%EE)

Spectrophotometry or

Fluorometry

> 80-90% for active loading

methods

Ligand Conjugation Efficiency

Spectrophotometric assays

(e.g., Ellman's reagent for free

thiols) or HPLC

Dependent on reaction

conditions

Calculation of Encapsulation Efficiency (%EE):

%EE = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Visualizations
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Caption: Experimental workflow for preparing and characterizing targeted stealth liposomes.
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Caption: Molecular interactions of Cholesterol-PEG-MAL in a targeted stealth liposome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-
targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

2. pharmaexcipients.com [pharmaexcipients.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15575850?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575850?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17588260/
https://pubmed.ncbi.nlm.nih.gov/17588260/
https://www.pharmaexcipients.com/news/effect-liposome-cholesterol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes
Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]

4. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Cholesterol-PEG-MAL - CD Bioparticles [cd-bioparticles.net]

7. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation |
PLOS One [journals.plos.org]

8. encapsula.com [encapsula.com]

To cite this document: BenchChem. [Application Notes and Protocols for Cholesterol-PEG-
MAL in Stealth Liposome Preparation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575850#cholesterol-peg-mal-for-creating-stealth-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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